molecular formula C23H18N2 B10978980 2-(diphenylmethyl)-1-(prop-2-yn-1-yl)-1H-benzimidazole

2-(diphenylmethyl)-1-(prop-2-yn-1-yl)-1H-benzimidazole

Cat. No.: B10978980
M. Wt: 322.4 g/mol
InChI Key: SKTBXCRJDMJNMX-UHFFFAOYSA-N
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Description

2-BENZHYDRYL-1-(2-PROPYNYL)-1H-1,3-BENZIMIDAZOLE is a synthetic organic compound that belongs to the benzimidazole class. Benzimidazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-BENZHYDRYL-1-(2-PROPYNYL)-1H-1,3-BENZIMIDAZOLE typically involves the condensation of appropriate benzimidazole precursors with benzhydryl and propargyl groups. Common reagents used in the synthesis may include:

  • Benzhydryl chloride
  • Propargyl bromide
  • Benzimidazole derivatives
  • Catalysts such as palladium or copper

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale reactions under controlled conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors might be employed.

Chemical Reactions Analysis

Types of Reactions

2-BENZHYDRYL-1-(2-PROPYNYL)-1H-1,3-BENZIMIDAZOLE can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding oxides using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction of functional groups using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, potassium permanganate

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Catalysts: Palladium, copper

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield benzimidazole oxides, while reduction could produce benzimidazole derivatives with reduced functional groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes and interactions.

    Medicine: Potential therapeutic applications due to its structural similarity to other bioactive benzimidazoles.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-BENZHYDRYL-1-(2-PROPYNYL)-1H-1,3-BENZIMIDAZOLE would depend on its specific interactions with molecular targets. Benzimidazoles often exert their effects by binding to enzymes or receptors, thereby modulating their activity. The propargyl group might also contribute to its reactivity and binding properties.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole: The parent compound with a wide range of biological activities.

    2-BENZHYDRYL-1H-1,3-BENZIMIDAZOLE: Lacks the propargyl group but shares the benzhydryl and benzimidazole core.

    1-(2-PROPYNYL)-1H-1,3-BENZIMIDAZOLE: Lacks the benzhydryl group but includes the propargyl and benzimidazole core.

Uniqueness

2-BENZHYDRYL-1-(2-PROPYNYL)-1H-1,3-BENZIMIDAZOLE is unique due to the presence of both benzhydryl and propargyl groups, which may confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C23H18N2

Molecular Weight

322.4 g/mol

IUPAC Name

2-benzhydryl-1-prop-2-ynylbenzimidazole

InChI

InChI=1S/C23H18N2/c1-2-17-25-21-16-10-9-15-20(21)24-23(25)22(18-11-5-3-6-12-18)19-13-7-4-8-14-19/h1,3-16,22H,17H2

InChI Key

SKTBXCRJDMJNMX-UHFFFAOYSA-N

Canonical SMILES

C#CCN1C2=CC=CC=C2N=C1C(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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